molecular formula C12H21ClN2O B1454154 N,N-Diallyl-3-piperidinecarboxamide hydrochloride CAS No. 1220033-56-6

N,N-Diallyl-3-piperidinecarboxamide hydrochloride

Cat. No. B1454154
M. Wt: 244.76 g/mol
InChI Key: OSWWYPMXFMWMSI-UHFFFAOYSA-N
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Description

N,N-Diallyl-3-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClN₂O . It is a white to off-white crystalline powder. The compound is often used in research and pharmaceutical applications due to its interesting properties.



Synthesis Analysis

The synthesis of N,N-Diallyl-3-piperidinecarboxamide hydrochloride involves the reaction of 3-piperidinecarboxylic acid with diallylamine in the presence of an acid catalyst. The resulting product is then converted to its hydrochloride salt form. The synthetic route may vary slightly depending on the specific laboratory procedures, but this general approach is commonly followed.



Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-piperidinecarboxamide hydrochloride consists of a piperidine ring with two allyl (diallyl) groups attached to the nitrogen atom. The hydrochloride salt provides additional stability and solubility. The compound’s structure is crucial for understanding its reactivity and biological interactions.



Chemical Reactions Analysis

N,N-Diallyl-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:



  • Hydrolysis : The amide bond can be cleaved under acidic or basic conditions.

  • Alkylation : The allyl groups can participate in nucleophilic substitution reactions.

  • Reduction : The carbonyl group can be reduced to the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts around 150-160°C .

  • Solubility : It is soluble in water and common organic solvents.

  • Stability : N,N-Diallyl-3-piperidinecarboxamide hydrochloride is stable under normal storage conditions.


Scientific Research Applications

Nanofiltration Membranes

Nanofiltration (NF) membranes, including those based on piperazine (PIP)-derived polyamide layers, show significant promise for environmental applications like water softening, purification, and wastewater treatment. These membranes feature crumpled polyamide layers that enhance water permeance and selectivity, potentially applicable to the environmental utility of similar compounds (Shao et al., 2022).

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, are utilized in the asymmetric synthesis of N-heterocycles, including piperidines. This demonstrates the value of piperidine derivatives in producing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Water Treatment and Desalination

Semi-aromatic polyamide thin-film composite membranes, prepared via interfacial polymerization from piperazine-based monomers, are highly effective in reverse osmosis and nanofiltration processes for water treatment and desalination. These membranes' structure and performance are crucial for understanding the environmental applications of related chemical structures (Gohil & Ray, 2017).

Piperazine Derivatives in Therapeutic Use

Piperazine, a core structure in many therapeutic agents, demonstrates the versatility of this moiety in drug design. Modifications to piperazine derivatives can lead to significant differences in medicinal properties, covering a wide range of applications from CNS agents to anticancer and cardio-protective agents (Rathi et al., 2016).

Safety And Hazards


  • Toxicity : While toxicity data may vary, caution should be exercised when handling this compound. Always follow proper safety protocols.

  • Irritant : It may cause skin and eye irritation.

  • Environmental Impact : Dispose of it properly according to local regulations.


Future Directions

Research on N,N-Diallyl-3-piperidinecarboxamide hydrochloride continues to explore its potential applications in drug development, catalysis, and materials science. Investigating its biological activity and optimizing its synthesis are essential for future advancements.


properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11;/h3-4,11,13H,1-2,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWWYPMXFMWMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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